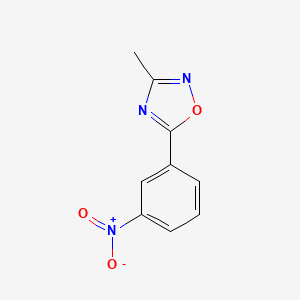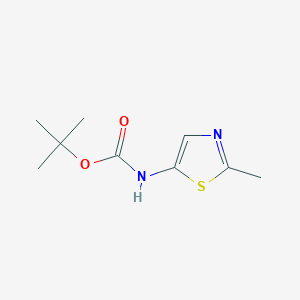
2-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
The compound 2-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, while not directly referenced in available literature, is structurally related to several synthesized compounds explored for their potential in medicinal chemistry. For instance, derivatives of piperidine and 1,2,3-triazole have been investigated for their roles in inhibiting enzymes and showing activity against certain diseases. Such research underlines the broader chemical class's relevance in designing new therapeutic agents.
Enzyme Inhibition : Research into piperidine derivatives, similar in structure to the compound of interest, has led to the identification of inhibitors of soluble epoxide hydrolase, a target for various disease models. These inhibitors have shown promising effects on serum biomarkers related to disease processes (Thalji et al., 2013).
Antimicrobial Activities : The synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been a focus area. Such studies contribute to the development of new antibiotics to combat resistant bacteria (Bektaş et al., 2010).
Molecular Structure Analysis : The synthesis and NQR (Nuclear Quadrupole Resonance) analysis of phosphoric triamides containing piperazinyl groups indicate the depth of structural and electronic investigation possible for compounds within this chemical space (Shariatinia et al., 2012).
Reactivity and Adsorption Studies : The detailed examination of reactivity properties and adsorption behavior through DFT and MD simulation studies of triazole derivatives highlights the compound class's potential for pharmaceutical applications (Al-Ghulikah et al., 2021).
Bioactivity and Complex Formation : The synthesis of benzamides and their metal complexes, including studies on their structural features and bioactivity, provides insights into how such compounds can be utilized in medicinal chemistry and bioinorganic studies (Khatiwora et al., 2013).
Wirkmechanismus
Target of Action
Compounds containing a 1,2,4-triazole ring, such as this one, are known to bind to a variety of enzymes and receptors in the biological system . They show versatile biological activities and are key components in many drug classes .
Mode of Action
It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . The phenyl moieties also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the structures due to its ability to form hydrogen bonds .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to interact with a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
Compounds containing a 1,2,4-triazole ring are known to have a broad range of chemical and biological properties , which suggests they may have diverse pharmacokinetic profiles.
Result of Action
Compounds with a 1,2,4-triazole ring are known to show a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
It is known that the properties of compounds containing a 1,2,4-triazole ring can be influenced by various factors, including the presence of other functional groups, the ph of the environment, and the presence of other compounds .
Eigenschaften
IUPAC Name |
2-methyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-16-7-5-6-10-19(16)21(28)23-17-11-13-26(14-12-17)22(29)20-15-27(25-24-20)18-8-3-2-4-9-18/h2-10,15,17H,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKHYBSNHUJMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)
![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)
![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)



![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)
![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)
![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)
![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)
![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)


